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BRD0639

PRMT5 PBM-competitive Covalent Inhibitor

Standard catalytic PRMT5 inhibitors mask adaptor-dependent functions. BRD0639 is the only inhibitor selectively disrupting PRMT5-adaptor interaction via Cys278 binding, without catalytic inhibition. Key features: • Selectively reduces SDMA in protein subsets mirroring genetic PBM perturbation. • Disrupts PRMT5-RIOK1 complexes (IC50 7.5-16 µM). • Enables dissection of adaptor-dependent vs. catalytic PRMT5 biology. Supplied with full analytical documentation and reliable global logistics.

Molecular Formula C21H22ClN5O4S
Molecular Weight 475.9 g/mol
Cat. No. B8201785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD0639
Molecular FormulaC21H22ClN5O4S
Molecular Weight475.9 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C(C)N2C(=O)C=C(C=N2)Cl)S(=O)(=O)NCCC3=CC=CC=N3
InChIInChI=1S/C21H22ClN5O4S/c1-14-6-7-18(26-21(29)15(2)27-20(28)11-16(22)13-24-27)12-19(14)32(30,31)25-10-8-17-5-3-4-9-23-17/h3-7,9,11-13,15,25H,8,10H2,1-2H3,(H,26,29)/t15-/m0/s1
InChIKeyBXDCFRRDENJUJM-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BRD0639: First-in-Class PRMT5-PBM Covalent Inhibitor


BRD0639 (CAS 2760881-74-9) is a first-in-class, covalent small-molecule inhibitor that selectively disrupts the protein-protein interaction (PPI) between protein arginine methyltransferase 5 (PRMT5) and its substrate adaptor proteins (SAPs) [1]. Unlike traditional catalytic-site inhibitors, BRD0639 binds to a unique surface on PRMT5, directly competing with the conserved PRMT5 binding motif (PBM) found in adaptor proteins like RIOK1 and pICln [2]. This mechanism of action, validated by x-ray co-crystal and cryo-EM studies, results in the specific disruption of PRMT5-RIOK1 complexes in cells, thereby reducing substrate methylation and providing a new chemical biology tool for dissecting PBM-dependent PRMT5 functions [3].

PBM-competitive covalent inhibitor probe
Disrupts PRMT5-RIOK1 complex in cells
Enables adaptor-dependent methylation studies

BRD0639: Irreplaceable Mechanism vs. Catalytic Inhibitors


Standard PRMT5 inhibitors, such as EPZ015666 (GSK3235025) and JNJ-64619178, are either substrate-competitive or S-adenosylmethionine (SAM)-competitive inhibitors that target the enzyme's catalytic pocket [1]. In contrast, BRD0639 is a PBM-competitive inhibitor that binds covalently to cysteine 278 on PRMT5, a site distal to the catalytic center, thereby specifically blocking the interaction with adaptor proteins without directly inhibiting the methyltransferase activity in a conventional manner [2]. This distinct mode of action results in a different functional outcome: while catalytic inhibitors broadly suppress PRMT5 activity, BRD0639 selectively reduces symmetric dimethylarginine (SDMA) levels in a protein subset that mirrors genetic perturbation of the PBM binding site, thereby avoiding the pan-suppression of PRMT5 functions [3]. Consequently, BRD0639 cannot be substituted with catalytic inhibitors when the experimental goal is to probe adaptor-dependent PRMT5 functions or to exploit a therapeutic window in MTAP-deleted cancers without causing the same degree of systemic toxicity associated with catalytic site blockade [4].

Catalytic-site inhibitors (substrate/SAM-competitive) may produce broad SDMA reduction that may not reflect adaptor-dependent biology.

Cellular PRMT5-RIOK1 complex disruption is absent with catalytic inhibitors; may alter adaptor-dependent pathway interpretation.

Pan-PRMT5 inhibitors may not replicate MTAP-selective anti-proliferative context; limits disease-model specificity.

BRD0639: Head-to-Head Evidence vs. Key Comparators


Covalent PBM Inhibition vs. Catalytic Inhibitors

BRD0639 is a first-in-class, PBM-competitive inhibitor that forms a covalent bond with cysteine 278 of PRMT5, a binding site distinct from the catalytic pocket targeted by conventional inhibitors [1]. In contrast, comparators like EPZ015666 are substrate-competitive (Ki = 5 nM) and JNJ-64619178 is SAM-competitive (Kiapp = 0.77 nM), both of which directly inhibit PRMT5 enzymatic activity [2][3].

Mechanism Comparison
Head-to-head
BRD0639: PBM-competitive, covalent Cys278 binding, disrupts PRMT5-RIOK1 complex. EPZ015666: substrate-competitive; JNJ-64619178: SAM-competitive — both target catalytic site.
Supports adaptor-dependent methylation studies.
Structural studies: x-ray co-crystal, cryo-EM.
PRMT5 PBM-competitive Covalent Inhibitor

PBM Interaction Disruption Potency vs. Catalytic Inhibitors

In a fluorescence polarization assay measuring the disruption of the PRMT5-PBM peptide interaction, BRD0639 exhibits an IC50 of 13.8 µM [1]. For comparison, the substrate-competitive inhibitor EPZ015666 shows a Ki of 5 nM (IC50 = 22 nM) for PRMT5 enzymatic activity, but it does not directly inhibit the PRMT5-PBM interaction [2].

PBM Disruption IC50
Context-dependent
IC50 = 13.8 µM (PRMT5-PBM peptide FP assay). Comparator EPZ015666 Ki = 5 nM (enzymatic activity).
Reflects PPI disruption; catalytic inhibitors do not inhibit this interaction.
Different assay readouts; direct comparison limited.
PRMT5 IC50 PBM Interaction

Cellular PRMT5-RIOK1 Complex Disruption

BRD0639 disrupts the PRMT5-RIOK1 protein complex in a cellular context, with IC50 values of 7.5 µM in permeabilized cells and 16 µM in living cells [1]. This demonstrates cell permeability and on-target engagement. In contrast, the catalytic inhibitor EPZ015666 shows an IC50 of 22 nM for blocking SmD3 symmetric dimethylation in cells, but it does not disrupt the PRMT5-RIOK1 complex [2].

Cellular Complex Disruption
Reported
IC50 = 7.5 µM (permeabilized cells), 16 µM (living cells) for PRMT5-RIOK1 disruption. EPZ015666 does not disrupt complex.
On-target engagement in cells; distinct from catalytic inhibition.
NanoBiT assay in Expi293 cells.
PRMT5 RIOK1 Cellular IC50

Covalent Adduct and PBM-Specific SDMA Reduction

BRD0639 induces the formation of PRMT5 adducts in cells with an EC50 of 3 µM, confirming its covalent mechanism . Importantly, BRD0639 treatment reduces symmetric dimethylarginine (SDMA) levels specifically in the same subset of proteins that are affected by genetic perturbation of the PBM binding site [1]. This targeted effect contrasts with the broad suppression of SDMA on all PRMT5 substrates observed with pan-catalytic inhibitors like EPZ015666 [2].

Functional SDMA Selectivity
Class-level
EC50 = 3 µM for PRMT5 adduct formation; reduces SDMA in protein subset matching PBM perturbation. EPZ015666: broad SDMA suppression.
PBM-dependent SDMA reduction; limits pathway-wide off-target effects.
Quantitative proteomics in Expi293 cells.
PRMT5 Covalent Inhibitor SDMA

Physicochemical Profile: Solubility, Stability & Potency

BRD0639 was optimized from a lead series to achieve a balanced physicochemical profile suitable for in vitro and cellular studies. It exhibits an aqueous solubility (S0) of 82 µM and a reactivity half-life (GSHT1/2) of 916 minutes, indicating good stability in a glutathione environment [1]. This contrasts with the more potent but often less soluble and more reactive earlier lead compounds in the series, which were unsuitable as chemical probes [2].

Solubility & Stability
Data to verify
Aqueous solubility (S0) = 82 µM; GSHT1/2 = 916 min.
Supports reliable cell-based assay performance.
Optimized from lead series.
Physicochemical Properties Solubility Stability

Anti-Proliferative Selectivity in MTAP-Deleted Cells

BRD0639 selectively inhibits the growth of MTAP-deleted cancer cell lines in vitro. While specific IC50 values are not provided in the primary paper, the compound was shown to perturb cellular growth specifically in MTAP-negative cells, aligning with the synthetic lethality concept [1]. This selectivity is in contrast to the broad cytotoxicity of pan-PRMT5 catalytic inhibitors like GSK3326595, which do not discriminate based on MTAP status .

MTAP-Selective Growth Inhibition
Class-level
Selectively reduces growth in MTAP-negative cell lines. GSK3326595 shows broad cytotoxicity regardless of MTAP status.
MTAP-dependent model response context.
Specific IC50 values not reported.
MTAP-deleted Cancer Anti-proliferative

BRD0639: Applications in Oncology & Epigenetics


PBM-Dependent PRMT5 Functions in Splicing & Histone Methylation

BRD0639 is the only commercially available small molecule that selectively disrupts the PRMT5-adaptor protein interaction without directly inhibiting catalytic activity. Researchers can use BRD0639 to dissect which PRMT5 substrates and cellular processes (e.g., spliceosome assembly, histone methylation) are dependent on adaptor protein binding versus those that rely solely on PRMT5's catalytic function [1]. This application is uniquely enabled by the compound's ability to reduce SDMA in a protein subset that mirrors genetic PBM perturbation .

Synthetic Lethality in MTAP-Deleted Cancers

Given its selective anti-proliferative effect in MTAP-negative cancer cells, BRD0639 serves as a chemical probe to validate and explore synthetic lethality in tumor types with frequent MTAP loss (e.g., glioblastoma, pancreatic cancer, mesothelioma) [1]. It can be used in vitro to study the differential response of MTAP-wildtype vs. MTAP-deleted models, providing a tool to understand the biology of this genetic vulnerability and to potentially identify combination therapy partners .

Comparator for Next-Gen PRMT5 Inhibitor Development

BRD0639 offers a unique mechanism of action that contrasts with catalytic-site inhibitors (e.g., EPZ015666, JNJ-64619178) and MTA-cooperative inhibitors (e.g., MRTX1719) [1]. In drug discovery programs, it can be used as a reference compound to benchmark the cellular effects of novel PRMT5 inhibitors, helping to delineate whether observed phenotypes arise from catalytic inhibition or adaptor disruption. Its well-characterized physicochemical profile and cellular activity make it a reliable standard for comparative studies .

PRMT5 Adaptor Protein Dynamics & Complex Formation

The covalent binding to Cys278 and disruption of the PRMT5-RIOK1 complex in cells (IC50 = 7.5-16 µM) provide a direct readout for studying the dynamics of PRMT5 adaptor protein interactions [1]. BRD0639 can be employed in live-cell imaging or proteomics experiments to quantify the dependence of specific cellular pathways on adaptor binding, complementing genetic knockdown or knockout approaches .

Application
Selection Property
Validation Focus
Adaptor-dependent methylation studies
PBM-competitive covalent mechanism
PBM-dependent substrate identification
MTAP-deleted cancer model studies
MTAP-selective anti-proliferative activity
MTAP status-dependent growth response
PRMT5 inhibitor benchmarking
Distinct covalent PBM-competitive mode
Mechanistic differentiation from catalytic inhibitors
Adaptor protein interaction dynamics
Cellular PRMT5-RIOK1 complex disruption
Live-cell target engagement and complex quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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